4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone
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Description
4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone is a useful research compound. Its molecular formula is C18H27N3O and its molecular weight is 301.434. The purity is usually 95%.
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Scientific Research Applications
Solid-state Structures and Solvatochromism
The study of N-substituted Michler's ketones, including derivatives related to 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone, reveals insights into solvatochromism and solid-state structures. Solvatochromic properties are analyzed in terms of the Kamlet−Taft linear solvation energy relationship, highlighting the significance of solvent dipolarity/polarizability and hydrogen bond acidity on UV/Vis band shifts. The solid-state structures of certain derivatives have been determined, enhancing understanding of molecular interactions and properties (Spange et al., 2002).
Solid Phase Synthesis and Photoinitiation Systems
Research into piperazine derivatives used in solid phase synthesis and as components in the amine-ketone photocoinitiation system highlights their versatility. Piperazine provides a cleavable enamine linker for ketone attachment, compatible with anion chemistry (Hird et al., 1997). In photoinitiation systems, piperazine derivatives demonstrate varied efficacy as photoinitiators, with studies on their mechanism of action providing valuable insights (Wu et al., 1991).
Synthetic Methodologies and Chemical Transformations
Advancements in synthetic methodologies using piperazine and related ketones have been significant. The chemoselective alkylation of keto aldehydes with dialkylzincs, catalyzed by amino alcohol or diamine, demonstrates efficient synthesis of hydroxy ketones (Soai et al., 1989). Metal-catalyzed ring expansion-carbonylation reactions provide a regioselective synthesis of piperidinones, showcasing notable cobalt and/or ruthenium carbonyl catalysis (Wang & Alper, 1992).
Applications in Drug Discovery and Development
Piperazine derivatives, including this compound, find applications in drug discovery and development. The synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents with ketones highlights their value as scaffolds in pharmaceuticals (Siau & Bode, 2014).
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-7-6-8-17(16(15)2)19-11-13-21(14-12-19)18(22)20-9-4-3-5-10-20/h6-8H,3-5,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDAUOSCESSTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329485 |
Source
|
Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501104-54-7 |
Source
|
Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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